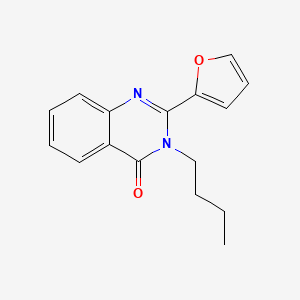

3-Butyl-2-furan-2-yl-3H-quinazolin-4-one

Beschreibung

3-Butyl-2-furan-2-yl-3H-quinazolin-4-one belongs to the quinazolin-4-one class of heterocyclic compounds, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 3. The compound features a butyl group at position 3 and a furan-2-yl substituent at position 2 (Figure 1).

Eigenschaften

Molekularformel |

C16H16N2O2 |

|---|---|

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

3-butyl-2-(furan-2-yl)quinazolin-4-one |

InChI |

InChI=1S/C16H16N2O2/c1-2-3-10-18-15(14-9-6-11-20-14)17-13-8-5-4-7-12(13)16(18)19/h4-9,11H,2-3,10H2,1H3 |

InChI-Schlüssel |

ISQAJQYGABKBER-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling for Furan Incorporation

Introducing the furan-2-yl group at position 2 often requires transition metal catalysis. A two-step protocol involves:

-

Synthesis of 2-chloro-3-butylquinazolin-4-one 4a via cyclocondensation.

-

Suzuki-Miyaura coupling with furan-2-boronic acid 5a (Scheme 1) .

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1).

Advantages :

-

High regioselectivity for the 2-position.

-

Compatibility with diverse boronic acids, enabling structural diversification .

Limitations :

-

Requires pre-functionalized chloro-quinazolinone intermediate.

-

Sensitive to oxygen and moisture, necessitating inert conditions .

One-Pot Multi-Component Assembly

A streamlined one-pot method combines 2-aminobenzamide 1a , butyl isocyanate 6a , and furfuryl alcohol 7a in acetic acid under reflux (Scheme 2) .

Key Observations :

-

Acid Catalyst : Acetic acid accelerates imine formation and cyclization.

-

Byproducts : Minimal formation of 3-unsubstituted quinazolinones due to excess butyl isocyanate .

Analytical Cross-Validation :

Radical-Mediated Synthesis Using DMSO/H₂O₂

Adapting methodologies from H₂O₂-mediated systems , this approach employs DMSO as a carbon source and H₂O₂ as an oxidant.

Procedure :

-

2-Amino-N-butylbenzamide 1a (1 mmol), DMSO (2 mL), and H₂O₂ (1 equiv, 30%) are heated at 150°C for 20 h.

-

Furan-2-carbaldehyde 2a (1.2 equiv) is added post-cyclization to functionalize position 2 .

Yield : 52–58% after acid-base workup .

Mechanistic Notes :

-

DMSO acts as a methylene donor, while H₂O₂ generates hydroxyl radicals for dehydrogenation .

-

Radical scavengers (e.g., TEMPO) suppress product formation, confirming radical intermediates .

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Practicality of Methods

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Butyl-2-furan-2-yl-3H-chinazolin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinonderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln, die weiter reagieren können, um neue Derivate zu bilden.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Chinazolinonkern einführen und so seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogenide und Nucleophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinazolinone mit potenziellen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Butyl-2-furan-2-yl-3H-chinazolin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise hemmen einige Chinazolinonderivate Enzyme wie Cyclooxygenase (COX), die eine Rolle bei Entzündungen spielt. Durch die Hemmung von COX können diese Verbindungen Entzündungen und Schmerzen reduzieren. Zusätzlich können Chinazolinone mit DNA und Proteinen interagieren, was zu krebshemmenden Wirkungen führt, indem sie Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The substituent at position 3 significantly influences steric bulk, electronic properties, and biological interactions.

Key Findings :

Substituent Variations at Position 2

Position 2 modifications impact electronic conjugation and intermolecular interactions.

Key Findings :

- Electronic Effects : Furan and thiadiazole groups () introduce electron-withdrawing properties, altering reactivity.

Q & A

Q. What are the standard protocols for synthesizing 3-Butyl-2-furan-2-yl-3H-quinazolin-4-one?

The synthesis typically involves multi-step reactions, including condensation of precursors like hydrazine derivatives and carbon disulfide, followed by cyclization. Key steps include:

- Precursor Preparation : Substituted anthranilic acid derivatives react with furan-containing aldehydes under acidic conditions.

- Cyclization : Temperature-controlled reflux in solvents like ethanol or DMF facilitates quinazolinone ring formation.

- Purification : Column chromatography or recrystallization improves purity . Yield optimization requires adjusting reaction time (6–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, butyl chain protons at δ 0.8–1.6 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C-N (1250–1350 cm) confirm the quinazolinone core.

- X-ray Crystallography : Resolves bond angles and torsional strain in the fused heterocyclic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

- Catalysts : Lewis acids like ZnCl or Bi(OTf) accelerate intermediate formation.

- HPLC Monitoring : Tracks byproduct formation (e.g., dimeric impurities) for real-time adjustments .

Q. How can derivatives of this compound be rationally designed for enhanced bioactivity?

Rational design focuses on:

- Substituent Modification : Replacing the butyl group with electron-withdrawing groups (e.g., -CF) improves antimicrobial activity.

- Furan Ring Functionalization : Introducing hydroxyl or methoxy groups enhances hydrogen bonding with biological targets like kinases or microbial enzymes .

- Hybrid Scaffolds : Incorporating isoxazole or pyrazole moieties (e.g., from and ) increases selectivity for cancer cell lines .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Comparative SAR Studies : Analyze substituent effects using standardized assays (e.g., MIC values for antimicrobial activity). For example, 2-(Furanyl)vinyl derivatives show higher potency than phenyl-substituted analogs .

- Computational Docking : Predict binding modes to targets like COX-2 or DNA gyrase to explain activity differences.

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or confounding factors (e.g., solvent polarity in in vitro assays) .

Q. What analytical methods are critical for assessing stability and degradation pathways?

Advanced characterization involves:

- LC-MS/MS : Identifies degradation products under stress conditions (e.g., hydrolysis at pH 1.2–9.0).

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).

- Accelerated Stability Studies : Conducted at 40°C/75% RH for 6 months to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.